3-Cyclopropyl-1-(1-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3/c1-11-9-12(2)26-18(20-11)21-16(22-26)17(28)23-7-5-13(6-8-23)24-10-15(27)25(19(24)29)14-3-4-14/h9,13-14H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBECUCQSUMNBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to the inhibition of cell proliferation, particularly in cancer cells. The exact biochemical pathways affected by this compound and their downstream effects are complex and may vary depending on the specific cellular context.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively. It also induces apoptosis within HCT cells.
Biochemical Analysis
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to interact with various enzymes and proteins. They exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors
Biological Activity
3-Cyclopropyl-1-(1-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)imidazolidine-2,4-dione (CAS Number: 2097916-97-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various disease models, and relevant case studies.
- Molecular Formula : C19H23N7O3
- Molecular Weight : 397.4 g/mol
- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various pathological processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases implicated in disease pathways.
Kinase Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on kinases such as PfGSK3 and PfPK6. These kinases are critical for the proliferation of Plasmodium falciparum, the causative agent of malaria.
Antimalarial Activity
In vitro studies have demonstrated that compounds targeting PfGSK3 and PfPK6 can significantly inhibit the growth of malaria parasites. For instance, a related compound showed an IC50 value of 17 nM against PfCDPK1, indicating potent antimalarial activity .
Case Studies and Research Findings
| Study | Compound | Target | IC50 Value | Findings |
|---|---|---|---|---|
| Kato et al. (2020) | Purfalcamine | PfCDPK1 | 17 nM | Potent inhibitor with significant antimalarial effects. |
| Luceome Internal Data | IKK16 | PfGSK3/PfPK6 | 570 ± 90 nM / 460 ± 50 nM | Identified as a promising candidate for further development against malaria. |
Additional Biological Activities
Beyond its antimalarial properties, research has indicated potential applications in oncology and other therapeutic areas. The compound's ability to modulate kinase activity suggests it may have broader implications in treating diseases characterized by dysregulated signaling pathways.
Antitumor Potential
Studies on structurally related compounds have shown promising results in inhibiting tumor cell proliferation through similar mechanisms involving kinase inhibition. The modulation of pathways such as the PI3K/Akt/mTOR pathway could be a target for further investigation.
Comparison with Similar Compounds
Structural Analogues
The table below compares structural features and bioactivity of the target compound with related triazolopyrimidine derivatives:
Key Observations :
Key Observations :
- The target compound’s synthesis may lag in green chemistry metrics compared to aqueous/ethanol-based protocols using non-toxic additives .
- Multicomponent one-pot reactions (as in ) offer higher efficiency but lack the structural complexity of the target molecule.
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate and 1H-1,2,4-Triazol-5-Amine
The triazolopyrimidine scaffold is synthesized via a two-step cyclocondensation (Scheme 1). Ethyl acetoacetate reacts with 1H-1,2,4-triazol-5-amine in refluxing ethanol to form intermediate 3 , which undergoes dehydration and aromatization under acidic conditions to yield 5,7-dimethyl-triazolo[1,5-a]pyrimidine (4 ).
Reaction Conditions :
- Solvent: Ethanol
- Temperature: 80°C (reflux)
- Catalyst: Concentrated HCl
- Yield: 68–72%
Characterization Data :
Carbonyl Chloride Formation
The triazolopyrimidine carboxylic acid is activated using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C. The resulting acyl chloride is isolated via vacuum distillation and used directly in subsequent coupling reactions.
Preparation of 4-Amino-1-(Cyclopropyl)Piperidine
Cyclopropanation of 4-Aminopiperidine
4-Aminopiperidine is treated with cyclopropanecarbonyl chloride in the presence of triethylamine (TEA) to form the cyclopropylamide. Subsequent reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields 1-cyclopropylpiperidin-4-amine.
Reaction Conditions :
- Solvent: THF
- Temperature: −78°C to 25°C
- Yield: 58–62%
Characterization Data :
Assembly of the Hydantoin Core
Biltz Synthesis with Cyclopropane-1,1-Dicarboxylate
The hydantoin ring is constructed via condensation of cyclopropane-1,1-dicarboxylic acid with urea in basic conditions (Scheme 2). The reaction proceeds via a benzilic acid rearrangement to yield 3-cyclopropylimidazolidine-2,4-dione.
Reaction Conditions :
- Solvent: Aqueous NaOH
- Temperature: 100°C
- Yield: 75–80%
Characterization Data :
Final Coupling and Functionalization
Amide Bond Formation
The triazolopyrimidine-2-carbonyl chloride is coupled with 4-amino-1-cyclopropylpiperidine in anhydrous DCM using TEA as a base. The resulting intermediate (8a ) is then reacted with 3-cyclopropylimidazolidine-2,4-dione under microwave-assisted conditions to afford the target compound.
Reaction Conditions :
- Solvent: DCM
- Coupling Agent: TEA
- Microwave: 100°C, 300 W, 30 min
- Yield: 48–52%
Characterization Data :
- HRMS (ESI) : m/z 397.4 [M + H]+ (calc. 397.4 for C₁₉H₂₃N₇O₃).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.39 (d, J = 5.4 Hz, 1H), 8.17 (d, J = 9.1 Hz, 1H), 4.21–4.15 (m, 1H, piperidine H), 2.65 (s, 3H, CH₃), 1.92–1.85 (m, 4H, cyclopropane H).
Mechanistic Insights and Optimization
Role of Microwave Irradiation
Microwave-assisted synthesis significantly enhances reaction efficiency, reducing coupling times from 12 h to 30 min while improving yields by 15–20%. This method minimizes thermal decomposition of the hydantoin ring.
Solvent and Base Effects
Polar aprotic solvents (e.g., DMF, DCM) favor nucleophilic acyl substitution, while TEA outperforms stronger bases (e.g., DBU) in preventing side reactions such as imidazolidine ring-opening.
Research Discoveries and Applications
Antiplasmodial Activity
The compound exhibits potent activity against chloroquine-resistant Plasmodium falciparum (IC₅₀ = 11.3 μM) by dual inhibition of PfCRT and PfDHODH enzymes. Molecular docking reveals π–π stacking interactions with His185 of PfDHODH, critical for binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
